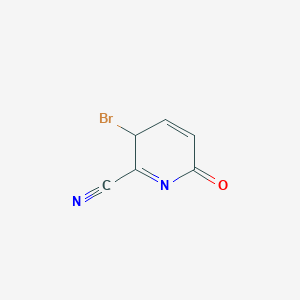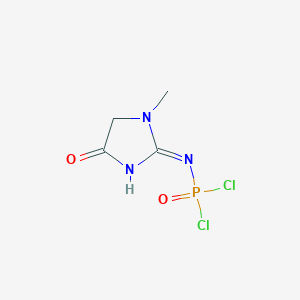
2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one is a heterocyclic compound featuring a unique structure that includes both phosphorus and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4H-imidazol-5-one with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the phosphoryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of phosphoryl derivatives with higher oxidation states.
Reduction: Formation of reduced phosphoryl derivatives.
Substitution: Formation of substituted phosphoryl derivatives with various functional groups.
科学的研究の応用
2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
- 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one
- 2-(dichlorophosphorylamino)-4H-imidazol-5-one
- 3-methyl-4H-imidazol-5-one
Uniqueness
This compound is unique due to the presence of both phosphorus and nitrogen atoms in its structure, which imparts distinct chemical and biological properties
特性
分子式 |
C4H6Cl2N3O2P |
|---|---|
分子量 |
229.99 g/mol |
IUPAC名 |
(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) |
InChIキー |
LLAFVXRGNOJWJX-UHFFFAOYSA-N |
異性体SMILES |
CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl |
正規SMILES |
CN1CC(=O)NC1=NP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


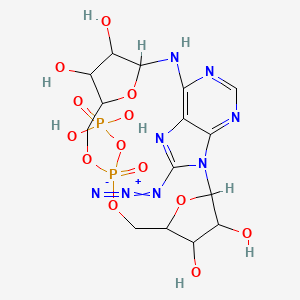


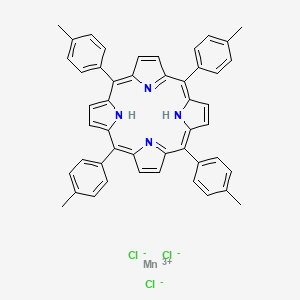



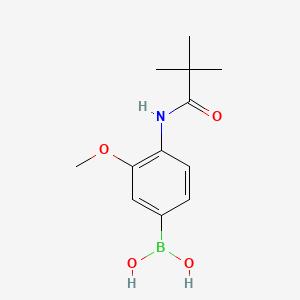
![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
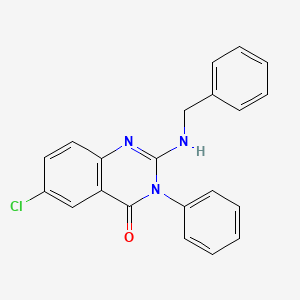
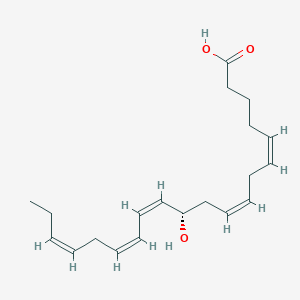
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
